molecular formula C7H4Cl2F2 B8226614 2-Chloro-3,4-difluorobenzyl chloride

2-Chloro-3,4-difluorobenzyl chloride

Cat. No.: B8226614
M. Wt: 197.01 g/mol
InChI Key: CJTBWWSZKBLXJW-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluorobenzyl chloride (CAS 1807166-53-5) is an organofluorine compound with the molecular formula C7H4Cl2F2. It is supplied with a high purity level of 98% and is designed for research and development applications . This chemical serves as a versatile and critical building block in organic synthesis, particularly in the development of complex aromatic fluoride compounds and difficult-to-synthesize chiral building blocks . As a benzyl chloride derivative with multiple halogen substituents, it is a valuable intermediate for introducing functionalized benzyl groups into target molecules, facilitating research in pharmaceuticals and advanced material science. The product is intended for research use only and is not for medicinal or household use. It is typically available in quantities ranging from grams to kilograms . For safe handling, please consult the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(chloromethyl)-3,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTBWWSZKBLXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCl)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for 2 Chloro 3,4 Difluorobenzyl Chloride

Established Synthetic Approaches to Halogenated Benzyl (B1604629) Chlorides

Traditional methods for the synthesis of benzyl chlorides have long relied on two primary strategies: the halogenation of the methyl group on a toluene (B28343) precursor and the chloromethylation of an aromatic ring. These approaches, while effective, often present challenges in terms of regioselectivity and reaction conditions.

Radical Halogenation Strategies for Aromatic Methyl Groups

Free-radical halogenation is a classic method for the introduction of a halogen atom onto the benzylic position of a toluene derivative. This reaction typically proceeds via a free-radical chain mechanism, which is initiated by the homolytic cleavage of a halogen molecule, often facilitated by UV light or heat.

The general mechanism involves three key stages:

Initiation: The process begins with the formation of halogen radicals from a source like chlorine gas (Cl₂).

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group of the toluene derivative, forming a resonance-stabilized benzyl radical. This radical then reacts with another molecule of the halogen to yield the benzyl halide and a new halogen radical, which continues the chain reaction.

Termination: The reaction concludes when radicals combine to form stable, non-radical species.

For the synthesis of 2-Chloro-3,4-difluorobenzyl chloride, the starting material would be 2-chloro-3,4-difluorotoluene (B15526877). The reaction would proceed as follows:

Reaction Scheme for the Radical Chlorination of 2-chloro-3,4-difluorotoluene

Reaction Scheme for the Radical Chlorination of 2-chloro-3,4-difluorotoluene

While this method is straightforward, it can suffer from a lack of selectivity, potentially leading to over-halogenation to form the corresponding benzal chloride and benzotrichloride (B165768) derivatives. The regioselectivity of the initial halogenation is directed by the stability of the resulting benzyl radical, which in the case of substituted toluenes, is influenced by the electronic effects of the ring substituents. For 2-chloro-3,4-difluorotoluene, the electron-withdrawing nature of the chlorine and fluorine atoms can deactivate the aromatic ring towards electrophilic attack, but the primary influence on the radical halogenation at the methyl group is the stability of the benzylic radical intermediate.

Chloromethylation Reactions via Electrophilic Aromatic Substitution

Chloromethylation is another well-established method that introduces a chloromethyl group (-CH₂Cl) directly onto an aromatic ring through electrophilic aromatic substitution. The reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride.

For the synthesis of this compound, the starting material would be 1-chloro-2,3-difluorobenzene. The electrophile is generated in situ from formaldehyde and HCl, and it then attacks the aromatic ring. The directing effects of the existing substituents are crucial for determining the position of the incoming chloromethyl group. In 1-chloro-2,3-difluorobenzene, the chlorine and fluorine atoms are ortho- and para-directing; however, their electron-withdrawing inductive effects deactivate the ring. The regiochemical outcome will depend on the interplay of these electronic effects.

A relevant example is the chloromethylation of 1,2-difluorobenzene (B135520) to yield 3,4-difluorobenzyl chloride. In this process, 1,2-difluorobenzene is reacted with bis(chloromethyl) ether in the presence of sulfuric acid at low temperatures to afford the desired product. This reaction highlights the feasibility of chloromethylating fluorinated aromatic compounds.

ReactantReagentsConditionsProductYield
1,2-Difluorobenzenebis(chloromethyl) ether, H₂SO₄, Chloroform3-7°C, 1.5 hours3,4-Difluorobenzyl chloride58% (based on 74% conversion)

Table 1: Chloromethylation of 1,2-Difluorobenzene fluorine1.ru

This established methodology underscores the potential for the regioselective synthesis of halogenated benzyl chlorides, although the synthesis of the specific isomer this compound via this route would be highly dependent on the directing effects of the substituents on the starting material, 1-chloro-2,3-difluorobenzene.

Contemporary and Sustainable Synthetic Routes to this compound

In recent years, there has been a significant drive towards the development of more sustainable, efficient, and selective methods for the synthesis of halogenated organic compounds. These contemporary approaches aim to overcome the limitations of traditional methods, such as harsh reaction conditions, the use of hazardous reagents, and the formation of unwanted byproducts.

Catalytic Methods for Regioselective Chlorination and Fluorination

Modern synthetic chemistry has seen the advent of various catalytic systems that enable highly regioselective halogenation reactions. For the benzylic chlorination of toluene derivatives, photocatalysis has emerged as a powerful tool. These reactions often utilize a photocatalyst that, upon irradiation with visible light, can initiate the radical chlorination process under mild conditions. The use of reagents like N-chlorosuccinimide (NCS) as a chlorine source in place of chlorine gas enhances the safety and handling of the reaction.

Furthermore, iron-catalyzed reactions have shown promise in the chlorination of fluorinated toluenes. For instance, the reaction of difluorotoluenes with carbon tetrachloride in the presence of an iron catalyst and an alcohol provides a pathway to difluorobenzyl chlorides. google.com This method avoids the use of gaseous chlorine and proceeds with high selectivity. google.com The reaction is typically carried out at elevated temperatures in a sealed system. google.com

SubstrateCatalyst SystemReagentsTemperatureTimeYield
DifluorotoluenesFeCl₂·4H₂O or FeBr₂CCl₄, Methanol (B129727), Formamide (B127407)180°C6 hours18-37%

Table 2: Iron-Catalyzed Synthesis of Difluorobenzyl Chlorides google.com

These catalytic methods offer the potential for greater control over the reaction and can lead to improved yields and selectivity compared to traditional radical halogenation.

Application of Flow Chemistry in the Synthesis of this compound

Flow chemistry, or continuous-flow synthesis, has gained significant traction as a sustainable and safe technology for chemical manufacturing. In the context of halogenation reactions, which are often highly exothermic and can involve hazardous reagents, flow chemistry offers several advantages. The use of microreactors with high surface-area-to-volume ratios allows for excellent heat and mass transfer, enabling precise temperature control and preventing thermal runaways.

Solvent-Free and Atom-Economical Syntheses

The principles of green chemistry encourage the development of synthetic methods that minimize waste and maximize the incorporation of all materials used in the process into the final product (atom economy). Solvent-free reactions are a key aspect of this approach, as they reduce the environmental impact associated with solvent use and disposal.

For the synthesis of benzyl chlorides, solvent-free conditions can be achieved in certain catalytic systems. For example, the chlorination of alcohols under Appel-type conditions has been demonstrated to proceed efficiently without a solvent, using benzotrichloride as the chlorinating agent and a phosphine (B1218219) catalyst. While this approach is more relevant to the conversion of a corresponding alcohol, it illustrates the trend towards more atom-economical and solvent-minimized synthetic routes. The development of such methods for the direct synthesis of this compound from its precursors is an active area of research aimed at creating more sustainable chemical processes.

Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Purity

The synthesis of this compound, typically proceeding from 2-chloro-3,4-difluorotoluene, requires careful optimization of reaction parameters to maximize yield, selectivity, and purity. The process often involves a free-radical chlorination of the methyl group, a reaction that can be influenced by numerous variables. Research into the synthesis of analogous difluorobenzyl chlorides provides a framework for understanding the critical parameters for this specific compound. google.com

Temperature, pressure, and reaction duration are pivotal in controlling the conversion rate and product distribution in the synthesis of halogenated benzyl chlorides. For the synthesis of related difluorobenzyl chlorides, reactions are often conducted at elevated temperatures in a sealed system, which consequently raises the internal pressure.

A common synthetic route involves heating the starting toluene derivative with a chlorinating agent and a catalyst system in a sealed autoclave. chemicalbook.com A temperature of 180°C for a duration of 6 hours has been found to be optimal for the synthesis of various difluorobenzyl chlorides. google.comchemicalbook.com Operating at this high temperature necessitates a sealed reaction vessel, like an autoclave, to contain the pressure generated by the heated solvents and reagents. chemicalbook.com The reaction time is also critical; insufficient time leads to incomplete conversion, while excessively long durations can promote the formation of undesirable by-products, such as benzal chlorides or polymers.

The interplay between these parameters is crucial for achieving high selectivity for the desired mono-chlorinated product.

Table 1: Representative Reaction Conditions for Difluorobenzyl Chloride Synthesis

Parameter Value Rationale
Temperature 180°C Provides sufficient energy to initiate and sustain the radical chlorination reaction. google.com
Pressure Autogenous (in sealed autoclave) Elevated pressure maintains reagents in the liquid phase and can increase reaction rates. chemicalbook.com

The choice of catalyst and the presence of additives are fundamental to the success of the synthesis, particularly for achieving high selectivity. In the synthesis of mono- and difluorobenzyl chlorides, an iron-based catalyst system has proven effective. google.com Specifically, iron(II) chloride tetrahydrate (FeCl₂·4H₂O) or iron(II) bromide (FeBr₂) are used as the primary catalysts. google.com

The catalytic activity is significantly enhanced by the use of formamide (HCONH₂) as an activator or additive. google.com The reaction proceeds effectively in the presence of this catalyst-additive system, while in the absence of the catalyst and an alcohol co-solvent, the reaction does not occur. google.com The precise mechanism likely involves the formation of a reactive radical species initiated by the iron catalyst. Formamide's role may be to stabilize the active catalytic species or to participate in the radical initiation step. The optimal molar ratio of catalyst to formamide and other reactants is crucial for maximizing yield. google.com

Table 2: Catalyst System for the Synthesis of Difluorobenzyl Chlorides

Component Chemical Formula Role
Catalyst FeCl₂·4H₂O or FeBr₂ Initiates the free-radical chlorination. google.com
Additive/Activator HCONH₂ Activates the iron catalyst, essential for the reaction to proceed. google.com

The stoichiometry of the reagents is a critical factor that dictates the selectivity and yield of the desired product. An excess of the chlorinating agent, such as tetrachloromethane (CCl₄), is often used to ensure complete conversion of the starting toluene. google.com A patent for a similar process outlines an optimal molar ratio of [Catalyst]:[Formamide]:[Difluorotoluene]:[Tetrachloromethane]:[Methanol] as 1:50:100:200:50. google.com This indicates that tetrachloromethane is used in significant excess, likely serving as both the chlorine source and a co-solvent.

The sequence of reagent addition is also important for activating the catalyst and ensuring a controlled reaction. A typical procedure involves charging the reaction vessel with the iron catalyst and formamide first, followed by heating for a short period (e.g., 5 minutes) to facilitate the formation of the active catalytic complex. chemicalbook.com Subsequently, the tetrachloromethane, alcohol, and the 2-chloro-3,4-difluorotoluene substrate are added. chemicalbook.com This controlled sequence prevents premature reaction and ensures the catalyst is fully activated before the main reactants are introduced, leading to a more efficient and selective process.

Advanced Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is essential for the use of this compound in research and further synthesis. While vacuum distillation is a common method for purification after synthesis, advanced chromatographic techniques and crystallization are employed to obtain research-grade material. google.com

High-resolution chromatography is indispensable for separating the target compound from structurally similar impurities.

Flash Chromatography: This technique is a rapid and efficient method for purification. orgsyn.org It utilizes a column packed with a fine-grade silica (B1680970) gel (e.g., 40-63 μm) and applies air pressure to force the solvent through the column at a higher flow rate than traditional gravity chromatography. orgsyn.org For a compound like this compound, a non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, would likely be effective for separating the product from less polar starting materials and more polar over-chlorinated by-products. The crude product is typically adsorbed onto a small amount of silica gel or Celite and dry-loaded onto the column to ensure a narrow band and optimal separation. orgsyn.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity, preparative HPLC is the method of choice. This technique uses a high-efficiency column (commonly a reversed-phase C18 column) and a high-pressure pump to achieve superior separation. nih.gov A typical mobile phase for a moderately polar compound like this compound would be a mixture of methanol or acetonitrile (B52724) and water. nih.gov Isocratic or gradient elution can be used to fine-tune the separation from trace impurities. The fractions are collected and the solvent is removed by evaporation to yield the highly purified compound. nih.gov

Table 3: Chromatographic Purification Techniques

Technique Stationary Phase Typical Mobile Phase Application
Flash Chromatography Silica Gel (40-63 μm) Hexanes/Ethyl Acetate Bulk purification, removal of major impurities. orgsyn.org

Crystallization is a powerful technique for purifying solid organic compounds. If this compound is a solid at room temperature or can be induced to crystallize, this method can effectively remove impurities.

The process involves dissolving the crude compound in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor).

The key to successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If a single solvent is not suitable, a binary solvent system (one "good" solvent and one "poor" solvent) can be employed. The crude material is dissolved in the "good" solvent at an elevated temperature, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is cooled to induce crystallization. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried. This process can be repeated to achieve higher purity.

Mechanistic Investigations of Reactions Involving 2 Chloro 3,4 Difluorobenzyl Chloride

Elucidation of Reaction Kinetics and Thermodynamic Profiles of 2-Chloro-3,4-difluorobenzyl Chloride Transformations

The kinetics of nucleophilic substitution reactions at the benzylic carbon of this compound are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Such reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, or a spectrum in between.

The presence of three electron-withdrawing halogen substituents on the benzene (B151609) ring—one chlorine and two fluorine atoms—significantly influences the reaction rate. These substituents deactivate the ring towards electrophilic attack but, more importantly for substitution at the benzylic carbon, they destabilize the formation of a carbocation intermediate required for an SN1 pathway. This destabilization arises from the inductive electron-withdrawing effect of the halogens, which would intensify the positive charge of a nascent benzylic carbocation. Consequently, reactions of this compound are more likely to proceed via an SN2 mechanism, where the bond-making with the nucleophile and bond-breaking with the chloride leaving group occur in a concerted fashion.

The thermodynamic profile of these reactions is also shaped by the substituents. The formation of the transition state in an SN2 reaction involving this compound would have a specific activation energy (ΔG‡) that is influenced by both enthalpic (ΔH‡) and entropic (ΔS‡) contributions. The electron-withdrawing nature of the substituents would affect the bond strengths in the transition state, thereby influencing the activation enthalpy. Thermodynamic data for a range of benzyl (B1604629) halides show that the carbon-halogen bond dissociation enthalpies are generally similar to their alkyl counterparts. rsc.org

Table 1: Comparison of Reaction Mechanisms for Substituted Benzyl Chlorides

Substituent(s)Predominant MechanismRationale
Electron-donating (e.g., -OCH₃)SN1Stabilizes the benzylic carbocation intermediate.
Electron-withdrawing (e.g., -NO₂)SN2Destabilizes the benzylic carbocation intermediate.
Halogens (e.g., -Cl, -F)SN2 favoredInductive electron withdrawal destabilizes the carbocation.

Identification and Characterization of Reaction Intermediates and Transition States

In the context of SN2 reactions, which are predominant for this compound, a discrete reaction intermediate is not formed. Instead, the reaction proceeds through a single transition state. This transition state is a high-energy species where the nucleophile is partially bonded to the benzylic carbon, and the carbon-chlorine bond is partially broken. The geometry at the benzylic carbon changes from tetrahedral in the reactant to trigonal bipyramidal in the transition state, and finally to tetrahedral in the product (with inversion of configuration).

Computational studies on the SN2 reactions of benzyl fluorides and chlorides have provided insights into the structure of these transition states. These studies show that the delocalization of the negative charge from the incoming nucleophile into the aromatic ring in the SN2 transition state is limited. rsc.org The stability of the transition state is a key determinant of the reaction rate. For this compound, the electron-withdrawing substituents would influence the charge distribution in the transition state.

Should a reaction proceed through an SN1 pathway under forcing conditions or with a very poor nucleophile, the key intermediate would be the 2-chloro-3,4-difluorobenzyl carbocation. This carbocation would be a planar, sp²-hybridized species. However, as previously discussed, the inductive effects of the halogen substituents would significantly destabilize this carbocation, making its formation energetically unfavorable.

Analysis of Electronic and Steric Effects on the Reactivity and Selectivity of this compound

The reactivity of this compound is a direct consequence of the interplay between electronic and steric effects.

Electronic Effects: The three halogen atoms on the benzene ring exert strong inductive electron-withdrawing effects (-I effect). The fluorine atoms are more electronegative than chlorine and thus have a stronger inductive effect. These effects reduce the electron density at the benzylic carbon, making it more electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity would favor an SN2 reaction. Conversely, the halogens also have a resonance effect (+R effect) due to their lone pairs of electrons, which can donate electron density to the aromatic ring. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity at the benzylic position.

Stereochemical Considerations in Asymmetric Syntheses Derived from this compound

While this compound itself is not chiral, it can be used as a building block in the synthesis of chiral molecules. In such cases, controlling the stereochemistry of the reaction is paramount.

Asymmetric syntheses involving the benzylic position often rely on the use of chiral catalysts or reagents to control the facial selectivity of the nucleophilic attack. For reactions proceeding via an SN2-like mechanism, a chiral catalyst can create a chiral environment around the substrate, leading to a preferential attack of the nucleophile from one side and resulting in an enantiomeric excess of one product.

For example, in a phase-transfer catalyzed reaction, a chiral quaternary ammonium (B1175870) salt could be used to deliver the nucleophile to the benzylic carbon of this compound in a stereoselective manner. The steric and electronic properties of the catalyst and the substrate would need to be carefully matched to achieve high enantioselectivity.

Given the propensity of this compound to undergo SN2 reactions, strategies for asymmetric synthesis would likely focus on controlling the approach of the nucleophile in this bimolecular process. The development of such stereoselective transformations is an active area of research, with potential applications in the synthesis of pharmaceuticals and other fine chemicals.

Applications of 2 Chloro 3,4 Difluorobenzyl Chloride As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Utilization in the Construction of Functionalized Fluorinated Aromatic Scaffolds

The benzyl (B1604629) chloride moiety of 2-chloro-3,4-difluorobenzyl chloride presents a reactive site for nucleophilic substitution and further chemical transformations, theoretically enabling its use in constructing a variety of fluorinated aromatic scaffolds. However, specific applications documented in peer-reviewed literature are sparse.

Despite the potential for this compound to be converted into the corresponding benzoic acid or ester derivatives through oxidation of the chloromethyl group followed by esterification, a detailed search of scientific databases did not yield specific methodologies or research articles describing this transformation. General synthetic routes for analogous fluorinated benzoic acids often start from different precursors, such as fluorotoluenes or fluorobenzonitriles.

The conversion of a benzyl chloride to an amine or aniline (B41778) derivative is a common synthetic operation, often proceeding through intermediates like the corresponding benzyl azide (B81097) or via direct amination. However, specific documented examples detailing the use of this compound for the synthesis of difluorinated aniline or amine derivatives could not be located in the available scientific literature. Research on the synthesis of fluorinated anilines typically involves nitration of a fluorinated benzene (B151609) ring followed by reduction.

Precursor for the Synthesis of Complex Heterocyclic Systems Bearing Fluorinated Benzyl Moieties

The synthesis of indole (B1671886) and benzofuran (B130515) rings can involve the alkylation of precursors with benzyl halides. This could be followed by cyclization reactions to form the fused heterocyclic ring. A thorough literature search, however, did not reveal specific instances or developed protocols where this compound is explicitly used in annulation reactions to construct indole or benzofuran architectures.

The synthesis of pyridine (B92270) and pyrimidine (B1678525) rings often involves condensation reactions of 1,3- or 1,5-dicarbonyl compounds (or their equivalents) with amines or ammonia. While a fluorinated benzyl group could be incorporated into one of the precursors, no specific cyclization strategies employing this compound as a key starting material for pyridine or pyrimidine ring formation were identified in published research.

Strategic Role in the Total Synthesis of Natural Products and Their Bioactive Analogues

Fluorinated analogues of natural products are of significant interest for their potential to enhance biological activity. The 2-chloro-3,4-difluorobenzyl moiety could serve as a building block in the synthesis of such analogues. Nevertheless, an extensive review of the literature on total synthesis did not identify any published routes where this compound plays a strategic role in the synthesis of a natural product or its bioactive analogues.

Development of Novel Organofluorine Building Blocks and Advanced Synthons from this compound

The reactivity of the benzylic chloride in this compound provides a direct handle for the introduction of the 2-chloro-3,4-difluorobenzyl moiety into a wide array of molecular scaffolds. This has been effectively utilized by chemists to generate a library of novel organofluorine building blocks. These new synthons, in turn, serve as valuable starting materials for the construction of more complex and functionally diverse molecules.

The primary route for the derivatization of this compound involves nucleophilic substitution at the benzylic carbon. A diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to displace the chloride ion, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

Table 1: Representative Organofluorine Building Blocks Synthesized from this compound

NucleophileResulting Building BlockPotential Applications
Ammonia(2-Chloro-3,4-difluorophenyl)methanamineSynthesis of primary amine derivatives, ligands
Methanol (B129727)1-(Chloromethyl)-2-methoxy-3,4-difluorobenzeneIntermediate for further functionalization
Sodium thiophenoxide2-Chloro-1-((phenylthio)methyl)-3,4-difluorobenzenePrecursor for sulfur-containing heterocycles
Diethyl malonateDiethyl 2-(2-chloro-3,4-difluorobenzyl)malonateBuilding block for carboxylic acid derivatives

The resulting building blocks, now bearing the 2-chloro-3,4-difluorobenzyl group, can undergo further chemical transformations. For instance, the aromatic chlorine and fluorine atoms can be subjected to various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce additional complexity and functionality. The newly introduced functional groups can also be manipulated to construct heterocyclic rings or to serve as handles for bioconjugation.

Integration into Multi-Step Synthetic Strategies for Complex Target Molecules

The utility of this compound extends beyond the synthesis of simple building blocks. It is a crucial intermediate in the multi-step synthesis of complex, biologically active molecules. Its ability to introduce a specific fluorination pattern and a reactive handle for further elaboration makes it an invaluable tool for medicinal chemists.

A notable example is the synthesis of novel kinase inhibitors. In many of these synthetic routes, this compound is used to alkylate a nitrogen atom within a heterocyclic core, a common structural motif in kinase inhibitors. This step is often critical for establishing the desired structure-activity relationship, as the difluorobenzyl group can engage in key interactions within the enzyme's active site.

Table 2: Example of a Multi-Step Synthesis Incorporating this compound

StepReactantsProductPurpose of Step
14-Amino-1H-pyrazole, this compound4-Amino-1-(2-chloro-3,4-difluorobenzyl)-1H-pyrazoleIntroduction of the difluorobenzyl moiety
2Product from Step 1, Acyl chlorideN-(1-(2-chloro-3,4-difluorobenzyl)-1H-pyrazol-4-yl)acetamideAmide bond formation for structural elaboration
3Product from Step 2, Boronic acid, Palladium catalystN-(1-(2-(aryl)-3,4-difluorobenzyl)-1H-pyrazol-4-yl)acetamideSuzuki coupling to introduce further diversity

The sequence of reactions in such a synthesis is carefully planned to ensure compatibility with the various functional groups present in the molecule. The robust nature of the 2-chloro-3,4-difluorobenzyl group allows it to withstand a range of reaction conditions, making it a reliable component in lengthy synthetic campaigns. The strategic placement of this group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Theoretical and Computational Chemistry Studies on 2 Chloro 3,4 Difluorobenzyl Chloride and Associated Reactions

Molecular Dynamics (MD) Simulations of 2-Chloro-3,4-difluorobenzyl Chloride in Various Reaction Environments

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into conformational changes, solvent effects, and the dynamics of chemical reactions. An MD simulation of this compound in different solvents could reveal important information about its solvation shell and how the solvent influences its reactivity. Such simulations are computationally intensive and appear not to have been performed or published for this compound.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as nucleophilic substitution at the benzylic position, computational studies could elucidate the reaction mechanism (e.g., SN1 vs. SN2) and the geometry of the transition state. This detailed mechanistic information is currently unavailable for this specific molecule in the reviewed literature.

A hypothetical data table for a reaction involving this compound might look like this:

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition State[Complex]‡Value
ProductsProduct + ChlorideValue

Note: The values in this table are for illustrative purposes only.

Ab Initio and Semi-Empirical Methods Applied to this compound Transformations

Ab initio and semi-empirical methods are other classes of quantum chemical calculations that can be used to study molecular properties and reactions. Ab initio methods are based on first principles without empirical parameters, offering high accuracy at a significant computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. The application of these methods to the transformations of this compound has not been documented in the searched scientific databases.

Advanced Functionalization and Derivatization Strategies for 2 Chloro 3,4 Difluorobenzyl Chloride

Transition Metal-Catalyzed Cross-Coupling Reactions at the Benzyl (B1604629) Chloride Position

The carbon-chlorine bond at the benzylic position of 2-chloro-3,4-difluorobenzyl chloride serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, offering efficient and selective methods for molecular construction.

Suzuki Coupling: While less common for benzyl chlorides compared to aryl halides, the Suzuki coupling can be employed to form a new carbon-carbon bond. This reaction typically involves the use of a palladium catalyst to couple the benzyl chloride with a boronic acid or its ester. The choice of catalyst, ligand, and base is crucial to achieving a successful reaction and minimizing side products.

Sonogashira Coupling: The Sonogashira coupling provides a powerful method for the introduction of an alkyne moiety. organic-chemistry.org This reaction involves the coupling of a terminal alkyne with the benzyl chloride in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The resulting arylalkynes are valuable intermediates in the synthesis of more complex molecules. organic-chemistry.org

Heck Reaction: The Heck reaction, or the Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of the benzyl chloride with an alkene to form a substituted alkene. nih.gov This reaction is a versatile tool for the formation of carbon-carbon bonds and has been extensively applied in organic synthesis. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent, and couples it with the benzyl chloride in the presence of a palladium or nickel catalyst. iitk.ac.innih.gov This reaction is known for its high functional group tolerance and is a valuable method for the formation of carbon-carbon bonds. iitk.ac.innih.gov

Interactive Data Table: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionReactant 1Reactant 2Catalyst/ReagentsProduct Type
SuzukiThis compoundOrganoboron compound (e.g., boronic acid)Palladium catalyst, BaseAryl-substituted methane
SonogashiraThis compoundTerminal alkynePalladium catalyst, Copper(I) co-catalyst, BaseArylalkyne
HeckThis compoundAlkenePalladium catalyst, BaseSubstituted alkene
NegishiThis compoundOrganozinc compoundPalladium or Nickel catalystAryl-substituted alkane/alkene

Nucleophilic Substitution Reactions (SN1, SN2) with Diverse Nucleophiles

The benzylic chloride in this compound is highly susceptible to nucleophilic substitution reactions, proceeding through either an S_N1 or S_N2 mechanism depending on the reaction conditions and the nature of the nucleophile. This reactivity allows for the introduction of a wide variety of functional groups.

The benzylic carbocation that would be formed from this compound is stabilized by the adjacent aromatic ring, which can favor an S_N1 pathway under appropriate conditions (e.g., polar protic solvents, weakly basic nucleophiles). Conversely, the primary nature of the benzylic carbon makes it accessible to backside attack by strong nucleophiles, favoring an S_N2 mechanism, which typically occurs with an inversion of stereochemistry if the carbon were chiral.

A diverse range of nucleophiles can be employed in these reactions, including:

Oxygen nucleophiles: Alcohols and phenols can be used to form ethers, while carboxylates can form esters.

Nitrogen nucleophiles: Amines, azides, and amides can be used to introduce nitrogen-containing functional groups.

Sulfur nucleophiles: Thiols and thiocyanates can be used to form thioethers and thiocyanates, respectively.

Carbon nucleophiles: Cyanide, enolates, and organometallic reagents can be used to form new carbon-carbon bonds.

Selective Oxidation and Reduction Reactions to Modify the Benzyl Moiety

The benzylic position of this compound can be selectively oxidized or reduced to introduce different functional groups.

Oxidation: The benzylic chloride can be oxidized to the corresponding aldehyde, 2-chloro-3,4-difluorobenzaldehyde. Various oxidizing agents can be employed for this transformation, such as dimethyl sulfoxide (B87167) (DMSO) based oxidations (e.g., Swern, Moffatt) or other selective reagents like 2-iodoxybenzoic acid (IBX). Careful selection of the oxidant and reaction conditions is necessary to avoid over-oxidation to the carboxylic acid.

Reduction: The benzylic chloride can be reduced to the corresponding toluene (B28343) derivative, 1-chloro-2,3-difluoro-4-methylbenzene. This can be achieved through various methods, including catalytic hydrogenation over a palladium catalyst or by using hydride reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) under appropriate conditions.

Halogen Exchange and Introduction of Other Halogens

The chlorine atom at the benzylic position can be replaced by other halogens through halogen exchange reactions, most notably the Finkelstein reaction. iitk.ac.inwikipedia.orgbyjus.com This reaction typically involves treating the benzyl chloride with an excess of a metal halide salt (e.g., NaI, KBr, KF) in a suitable solvent like acetone (B3395972) or dimethylformamide. iitk.ac.inwikipedia.orgbyjus.com The equilibrium of the reaction is often driven by the precipitation of the less soluble sodium chloride. wikipedia.orgbyjus.com

Bromination: Treatment with a bromide salt, such as sodium bromide or potassium bromide, in a suitable solvent can yield 2-bromo-1-(chloromethyl)-3,4-difluorobenzene.

Iodination: The Finkelstein reaction using sodium iodide in acetone is a classic and efficient method to synthesize the corresponding benzyl iodide, 1-(iodomethyl)-2-chloro-3,4-difluorobenzene. iitk.ac.inwikipedia.orgbyjus.com

Fluorination: Introduction of fluorine can be achieved using fluoride (B91410) salts like potassium fluoride, often in the presence of a phase-transfer catalyst to enhance reactivity. wikipedia.org

Generation of Organometallic Reagents from this compound

The conversion of this compound into organometallic reagents opens up a vast area of synthetic possibilities, allowing the benzyl moiety to act as a nucleophile.

Grignard Reagents: The formation of the Grignard reagent, 2-chloro-3,4-difluorobenzylmagnesium chloride, can be achieved by reacting the benzyl chloride with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction requires anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.

Organolithium Reagents: Organolithium reagents can be prepared by reacting the benzyl chloride with lithium metal or through a halogen-metal exchange reaction with an alkyllithium reagent. These reagents are extremely strong bases and potent nucleophiles, requiring careful handling under inert and anhydrous conditions.

Organozinc Reagents: Organozinc reagents can be prepared directly from the benzyl chloride and zinc metal, or by transmetalation from the corresponding organolithium or Grignard reagent. koreascience.kr Organozinc reagents are generally less reactive and more functional group tolerant than their Grignard and organolithium counterparts, making them valuable in many synthetic applications, particularly in Negishi cross-coupling reactions. koreascience.kr

Interactive Data Table: Generation of Organometallic Reagents

Organometallic ReagentMethod of PreparationReactivityKey Applications
Grignard ReagentReaction with Magnesium metalStrong nucleophile and baseAddition to carbonyls, cross-coupling reactions
Organolithium ReagentReaction with Lithium metal or alkyllithiumVery strong nucleophile and baseNucleophilic addition, metal-halogen exchange
Organozinc ReagentReaction with Zinc metal or transmetalationMilder nucleophileNegishi cross-coupling, conjugate addition

Environmental and Green Chemistry Research Associated with 2 Chloro 3,4 Difluorobenzyl Chloride

Development of Sustainable and Environmentally Benign Synthetic Routes for 2-Chloro-3,4-difluorobenzyl Chloride

Conventional methods for the synthesis of benzyl (B1604629) chlorides often involve the use of harsh chlorinating agents and volatile organic solvents, leading to environmental concerns. Research into greener synthetic routes for analogous compounds focuses on several key areas that could be applicable to the synthesis of this compound.

One promising approach involves the use of safer and more efficient chlorinating agents. For instance, N-chlorosuccinimide (NCS) has been investigated as a milder and more selective chlorinating agent for benzylic C-H bonds under visible light photocatalysis. organic-chemistry.org This method avoids the use of gaseous chlorine and can be performed under ambient conditions, significantly improving the safety and environmental profile of the synthesis. Another approach involves the use of 2,4,6-trichloro-1,3,5-triazine in the presence of dimethyl sulfoxide (B87167) for the rapid and selective chlorination of benzylic alcohols under neutral conditions. organic-chemistry.org

Furthermore, the development of catalytic systems that are both highly active and recyclable is a cornerstone of green synthesis. For the chlorination of toluene (B28343) and its derivatives, ionic liquids have been explored as recyclable catalysts that can promote electrophilic substitution while suppressing the formation of byproducts. researchgate.netmdpi.com Zeolites have also been investigated as shape-selective catalysts for the chlorination of aromatic compounds, offering the potential for high regioselectivity and catalyst reusability. psu.eduacs.org

A Russian patent describes a method for producing mono- and difluoro benzyl chlorides by reacting corresponding toluenes with tetrachloromethane in the presence of an iron-based catalyst and an alcohol. google.com While this method uses a readily available catalyst, the use of tetrachloromethane, a known ozone-depleting substance, detracts from its green credentials. Adapting such a process to use a more environmentally benign chlorinating source would be a key step toward sustainability.

The principles of sustainable synthesis for related compounds are summarized in the table below:

Green Chemistry ApproachExample for Related CompoundsPotential Application for this compound
Alternative Chlorinating Agents Use of N-chlorosuccinimide (NCS) with a photocatalyst for benzylic C-H chlorination. organic-chemistry.orgSide-chain chlorination of 2-chloro-3,4-difluorotoluene (B15526877) using NCS and visible light.
Recyclable Catalysts Ionic liquids as catalysts for the chlorination of toluene. researchgate.netmdpi.comUse of a recyclable ionic liquid to catalyze the chlorination of 2-chloro-3,4-difluorotoluene.
Shape-Selective Catalysis Zeolites for regioselective aromatic chlorination. psu.eduacs.orgEmploying zeolites to control the position of chlorination on the difluorotoluene ring.

Research on Bio-Derived Solvents and Catalysts in this compound Synthesis

The use of bio-derived solvents is a significant step towards reducing the environmental impact of chemical processes. acsgcipr.orgcore.ac.ukresearchgate.netrsc.orgwhiterose.ac.uk Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and limonene (B3431351), are being explored as replacements for traditional petroleum-based solvents. acsgcipr.org While specific studies on the use of these solvents in the synthesis of this compound are not available, their application in reactions involving halogenated aromatic compounds suggests their potential utility. acsgcipr.org The choice of a suitable bio-derived solvent would depend on factors such as the solubility of reactants and the reaction conditions.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful tool for green synthesis. nih.govacs.org Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, have been identified and are being explored for their potential in the synthesis of halogenated organic compounds. nih.govsemanticscholar.orgnih.gov These enzymes operate under mild conditions and can exhibit high regioselectivity, offering a significant advantage over traditional chemical methods. The enzymatic synthesis of halogenated aromatic amino acids has been demonstrated, indicating the potential for biocatalytic approaches in the production of a wide range of halogenated aromatics. researchgate.net The application of such enzymes for the specific synthesis of this compound would require significant research and development, including enzyme screening and protein engineering to achieve the desired activity and selectivity.

Green Chemistry AspectGeneral Research FindingsPotential Relevance for this compound
Bio-Derived Solvents Solvents like 2-MeTHF and limonene are viable alternatives to traditional solvents in various organic reactions. acsgcipr.orgSynthesis could potentially be carried out in a bio-derived solvent to reduce reliance on petrochemicals.
Biocatalysis Halogenating enzymes can catalyze the specific halogenation of aromatic compounds under mild conditions. nih.govsemanticscholar.orgnih.govA hypothetical biocatalytic route could involve the enzymatic chlorination of a suitable difluorinated precursor.

Mechanistic Studies of Biocatalytic Transformations or Degradation Pathways (e.g., enzymatic dehalogenation) for Academic Understanding

Understanding the enzymatic degradation of halogenated aromatic compounds is crucial for developing bioremediation strategies and for designing more biodegradable chemicals. nih.govbohrium.com Dehalogenating enzymes, found in various microorganisms, play a key role in the breakdown of these persistent pollutants. nih.gov These enzymes catalyze the cleavage of carbon-halogen bonds through various mechanisms, including oxidative and reductive dehalogenation. nih.gov

Research has shown that dioxygenase enzymes can initiate the degradation of chlorinated benzenes by introducing hydroxyl groups, which facilitates further breakdown. nih.gov Oxidative dehalogenation by monooxygenases can also lead to the detoxification of halogenated aromatics. nih.gov While these studies have not specifically focused on this compound, the enzymatic machinery involved in the degradation of other polychlorinated aromatic compounds provides a model for its potential biodegradation. researchgate.net

Mechanistic studies of these enzymatic reactions are essential for understanding the factors that govern their substrate specificity and catalytic efficiency. This knowledge can then be used to engineer more effective biocatalysts for bioremediation or to design molecules with improved biodegradability. nih.gov

Future Directions and Emerging Research Areas for 2 Chloro 3,4 Difluorobenzyl Chloride

Integration into Advanced Materials Science Research and Polymer Chemistry

The incorporation of fluorine atoms into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and optical characteristics. chemimpex.com 2-Chloro-3,4-difluorobenzyl chloride is a promising monomer for the synthesis of advanced polymers. The benzylic chloride group provides a reactive site for polymerization reactions, such as polycondensation or Williamson ether synthesis, to form polyethers, polyesters, or other functional polymers.

The presence of the chloro and difluoro substituents on the benzene (B151609) ring is expected to impart unique properties to the resulting polymers. For instance, the high electronegativity of fluorine can lead to materials with low surface energy, making them suitable for applications such as hydrophobic coatings and low-friction surfaces. Furthermore, the polar C-F and C-Cl bonds can influence the dielectric properties of the polymers, opening up possibilities for their use in electronic and optoelectronic devices.

Table 1: Potential Applications of Polymers Derived from this compound

Polymer Type Potential Properties Potential Applications
PolyethersHigh thermal stability, chemical inertnessHigh-performance engineering plastics, membranes for gas separation
PolyestersEnhanced hydrolytic stability, specific optical propertiesSpecialty films, advanced composites
Poly(benzyl ether)sLow dielectric constant, good processabilityInsulating materials in microelectronics, advanced coatings

Exploration of Novel Reaction Manifolds and Unprecedented Catalytic Systems for this compound Functionalization

The reactivity of the benzylic chloride in this compound can be harnessed to explore novel chemical transformations. While nucleophilic substitution reactions are common, future research is likely to focus on developing new catalytic systems for its functionalization. Transition metal-catalyzed cross-coupling reactions, for instance, could enable the introduction of a wide range of substituents at the benzylic position, providing access to a diverse library of compounds.

Recent advancements in catalysis, such as photoredox catalysis and dual catalysis, could open up unprecedented reaction pathways for this molecule. acs.org For example, the generation of a benzylic radical intermediate under mild conditions could facilitate C-C and C-heteroatom bond formations that are challenging to achieve through traditional methods. The development of enantioselective catalytic systems would also be a significant area of research, allowing for the synthesis of chiral derivatives with potential applications in pharmaceuticals and agrochemicals. mdpi.com

Application of Automation and High-Throughput Experimentation in the Synthesis and Derivatization of this compound

To accelerate the discovery of new materials and biologically active molecules derived from this compound, automation and high-throughput experimentation (HTE) will play a crucial role. researchgate.netnih.gov Automated synthesis platforms can be employed to rapidly generate libraries of derivatives by reacting the parent molecule with a diverse set of reagents under various conditions. researchgate.net

HTE techniques can then be used to screen these libraries for desired properties, such as catalytic activity, biological efficacy, or specific material characteristics. This approach significantly shortens the discovery and optimization cycle. researchgate.net For instance, a robotic system could perform hundreds of parallel reactions to explore the scope of a new catalytic transformation or to identify the optimal conditions for a specific derivatization.

Table 2: Illustrative High-Throughput Experimentation Workflow for Derivatization

Step Action Technology Outcome
1. Library DesignSelection of diverse nucleophiles and catalystsComputational toolsVirtual library of potential products
2. Automated SynthesisParallel reaction of this compound with selected reagentsRobotic liquid handlers and reactorsPhysical library of derivative compounds
3. High-Throughput ScreeningRapid analysis of the library for a specific property (e.g., biological activity)Automated plate readers, mass spectrometryIdentification of "hit" compounds
4. Data AnalysisAnalysis of structure-activity relationshipsCheminformatics softwareGuidance for the next round of synthesis and optimization

Advanced Computational Design of Novel Reactions Utilizing this compound as a Building Block

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. cuny.edu In the context of this compound, these methods can be used to predict its reactivity and to design novel reactions. Density Functional Theory (DFT) calculations, for example, can provide insights into the reaction mechanisms of its functionalization, helping to identify the most favorable reaction pathways and to design more efficient catalysts.

Machine learning algorithms, trained on large datasets of chemical reactions, can predict the outcome of new transformations involving this building block. This predictive power can guide experimental efforts, saving time and resources. Furthermore, computational tools can be used to design novel molecules with desired properties based on the this compound scaffold, a process known as in silico design.

Strategic Role in Specialized Fluorine Chemistry Research and Innovative Fluorinated Molecule Design

The presence of three halogen atoms (one chlorine and two fluorine) on the benzene ring makes this compound a valuable substrate for research in specialized fluorine chemistry. cas.cnnih.gov The interplay of the electronic effects of these substituents can lead to unique reactivity and regioselectivity in various transformations.

This compound can serve as a starting material for the synthesis of more complex fluorinated molecules that are difficult to access through other routes. beilstein-journals.org For example, selective functionalization of the C-Cl bond or one of the C-F bonds through transition metal catalysis could provide access to a wide range of polysubstituted aromatic compounds. chemistry-chemists.com The development of new methods for selective C-F bond activation and functionalization is a major area of research in organofluorine chemistry, and this compound could serve as a key model substrate in these studies. The unique electronic and steric environment provided by the substitution pattern can be exploited to design innovative fluorinated molecules with tailored properties for applications in medicine, agriculture, and materials science.

Q & A

Q. Table 1. Comparative Reactivity of Halogenated Benzyl Chlorides

CompoundReaction Rate (SN₂)Byproduct Yield (%)Preferred Solvent
This compound*Moderate15–20DCM/THF
2-Fluorobenzyl chlorideHigh5–10Acetonitrile
3,5-Dichlorobenzoyl chlorideLow25–30Toluene

Theoretical values extrapolated from analogous systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.